

# Imsamotide Peptide Vaccine: A Technical Guide to Composition, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Imsamotide**, also known as IO102, is an investigational peptide-based cancer vaccine designed to elicit a targeted immune response against tumor cells.[1][2][3] This technical guide provides an in-depth overview of the composition, structure, and mechanism of action of the **Imsamotide** vaccine, along with a summary of key clinical trial data and relevant experimental protocols.

# Composition and Structure of Imsamotide (IO102)

**Imsamotide** is a synthetic long peptide, 21 amino acids in length, derived from the human enzyme Indoleamine 2,3-dioxygenase (IDO).[4][5] IDO is an immunosuppressive enzyme overexpressed by many tumor cells and antigen-presenting cells in the tumor microenvironment.[1][2]

### **Peptide Sequence**

The amino acid sequence of **Imsamotide** (IO102) is:

DTLLKALLEIASCLEKALQVF[4][6]



This sequence is designed to be recognized by the immune system, leading to the generation of T cells that can target and eliminate cells expressing IDO.

### **Vaccine Formulation**

The **Imsamotide** vaccine is formulated with an adjuvant to enhance the immune response.

Table 1: Imsamotide Vaccine Composition

| Component           | Description                                                                                           | Purpose                                                                                                                  |
|---------------------|-------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Imsamotide (IO102)  | A 21-amino acid synthetic peptide derived from human IDO.[4]                                          | Active pharmaceutical ingredient that elicits a specific T-cell response against IDO-expressing cells.[2]                |
| Montanide ISA-51 VG | A water-in-oil emulsion composed of a mineral oil and mannide monooleate as a surfactant.[1][7][8][9] | Adjuvant that creates an antigen depot, enhances CD4+ and CD8+ T cell responses, and amplifies antibody responses.[7][8] |

### **Mechanism of Action**

**Imsamotide** is an immunomodulatory therapy that targets the IDO1 pathway, a key mechanism of tumor immune evasion.

### The IDO1 Pathway in Cancer

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of its metabolites, collectively known as kynurenines. This has two main immunosuppressive effects:

• T-cell Starvation: The depletion of tryptophan inhibits the proliferation and activation of effector T cells, which require this amino acid for their function.



 Induction of Regulatory T-cells (Tregs): The accumulation of kynurenines promotes the differentiation and activation of Tregs, which further suppress the anti-tumor immune response.

### **Imsamotide-Mediated Immune Response**

The **Imsamotide** vaccine is designed to break this immune tolerance. By introducing a peptide sequence from IDO, the vaccine stimulates the patient's immune system to recognize IDO as a foreign antigen. This leads to the generation of IDO-specific cytotoxic T lymphocytes (CTLs). These CTLs can then identify and eliminate both tumor cells and immunosuppressive immune cells that express IDO. This reduces the immunosuppressive effects of the IDO pathway and allows for a more robust anti-tumor immune response.

## **Signaling Pathway**

The following diagram illustrates the proposed mechanism of action of the **Imsamotide** vaccine in the context of the IDO1 signaling pathway.





Click to download full resolution via product page

Caption: Mechanism of action of the **Imsamotide** vaccine.

### **Clinical Trial Data**

**Imsamotide** (IO102) has been evaluated in several clinical trials, primarily in combination with anti-PD-1 antibodies like pembrolizumab and nivolumab.[10][11] Often, it is co-administered



with IO103, a peptide vaccine targeting PD-L1.[1]

## Phase 1/2 Trial in Metastatic Melanoma (NCT03047928)

This trial evaluated the combination of IO102/IO103 with nivolumab in patients with metastatic melanoma.[10]

Table 2: Efficacy Results from NCT03047928

| Endpoint                               | Result (N=30)                                        |
|----------------------------------------|------------------------------------------------------|
| Objective Response Rate (ORR)          | 80%[10]                                              |
| Complete Response (CR)                 | 43%[10]                                              |
| Median Progression-Free Survival (PFS) | 26 months[10]                                        |
| Median Overall Survival (OS)           | Not reached at a median follow-up of 22.9 months[10] |

# Phase 3 Trial in Advanced Melanoma (IOB-013 / KN-D18 / NCT05155254)

This ongoing trial is evaluating IO102-IO103 in combination with pembrolizumab versus pembrolizumab alone in previously untreated patients with unresectable or metastatic melanoma.[12][13]

Table 3: Design of NCT05155254



| Parameter           | Description                                                                            |
|---------------------|----------------------------------------------------------------------------------------|
| Phase               | 3                                                                                      |
| Number of Patients  | 407[12]                                                                                |
| Treatment Arms      | 1. IO102-IO103 + Pembrolizumab2.<br>Pembrolizumab alone                                |
| Primary Endpoint    | Progression-Free Survival (PFS)[12][14]                                                |
| Secondary Endpoints | Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, Safety[11] |

Recent findings from this trial presented at the ESMO Congress 2025 showed a clinically relevant improvement in median PFS for the combination therapy.[15] The median PFS was 19.4 months in the combination arm versus 11 months for pembrolizumab alone.[15]

# Phase 2 Trial in Resectable Solid Tumors (IOB-032 / PN-E40 / NCT05280314)

This trial is assessing the neoadjuvant and adjuvant use of IO102-IO103 with pembrolizumab in patients with resectable melanoma and squamous cell carcinoma of the head and neck (SCCHN).[16][17][18]

Table 4: Design of NCT05280314

| Parameter          | Description                                                                                |
|--------------------|--------------------------------------------------------------------------------------------|
| Phase              | 2                                                                                          |
| Number of Patients | Approximately 60[19]                                                                       |
| Cohorts            | Melanoma and SCCHN                                                                         |
| Treatment Regimen  | Neoadjuvant IO102-IO103 + Pembrolizumab followed by surgery and adjuvant therapy.[16] [19] |
| Primary Endpoints  | Pathological response, Event-Free Survival                                                 |



## **Experimental Protocols**

Detailed immunological monitoring is crucial for evaluating the response to peptide vaccines. The following sections outline representative protocols for key assays used in clinical trials of **Imsamotide**.

### **ELISpot Assay for IFN-y Secretion**

The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the number of antigen-specific T cells that secrete cytokines like interferon-gamma (IFN-γ) upon stimulation.[20][21] [22]

#### **Protocol Overview:**

- Plate Coating: A 96-well PVDF plate is coated with a capture antibody specific for human IFN-y and incubated overnight at 4°C.
- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.[21] Cryopreserved cells should be rested for at least one hour after thawing.
  [21]
- Cell Plating and Stimulation: A defined number of PBMCs (e.g., 2x10<sup>5</sup> to 4x10<sup>5</sup> cells/well) are added to the coated wells.[21] The cells are then stimulated with the **Imsamotide** peptide, a positive control (e.g., phytohemagglutinin), or a negative control (medium alone).
- Incubation: The plate is incubated at 37°C in a humidified CO2 incubator for a specified period (e.g., 18-24 hours) to allow for cytokine secretion.
- Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
- Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
- Analysis: The spots are counted using an automated ELISpot reader. The number of spots corresponds to the frequency of Imsamotide-specific, IFN-y-producing T cells.





Click to download full resolution via product page

Caption: Workflow for an IFN-y ELISpot assay.

## **MHC Tetramer Staining for Antigen-Specific T-cells**



Major Histocompatibility Complex (MHC) tetramer staining is a flow cytometry-based method used to directly visualize and quantify antigen-specific T cells.

#### **Protocol Overview:**

- Cell Preparation: PBMCs are isolated from patient blood samples and resuspended at a concentration of approximately 5 x 10^6 cells/mL.[23]
- Staining:
  - $\circ$  To a flow cytometry tube, add 10  $\mu$ L of the MHC Tetramer reagent conjugated to a fluorophore (e.g., PE or APC).[23] The tetramer consists of four MHC molecules, each loaded with the **Imsamotide** peptide.
  - Add any additional surface-staining antibodies, such as anti-CD8, to identify the T-cell population of interest.[23]
  - Add 200 μL of the cell suspension to the tube.[23]
- Incubation: The mixture is vortexed gently and incubated for 30-60 minutes at room temperature, protected from light.[24]
- Washing: After incubation, the cells are washed with a suitable buffer (e.g., PBS) to remove unbound tetramers and antibodies.
- Red Blood Cell Lysis (for whole blood): If whole blood is used, a red blood cell lysis step is performed.[24]
- Data Acquisition: The stained cells are analyzed using a flow cytometer.
- Gating and Analysis: A gating strategy is applied to first identify the lymphocyte population, then the CD8+ T cells. Within the CD8+ population, the percentage of cells that are positive for the Imsamotide-specific tetramer is determined.





Click to download full resolution via product page

Caption: Workflow for MHC tetramer staining.

### Conclusion

**Imsamotide** is a promising peptide-based vaccine that leverages a deep understanding of tumor immunology to target the immunosuppressive IDO1 pathway. Its specific peptide sequence and formulation with the Montanide adjuvant are designed to elicit a robust and targeted T-cell response. Clinical trial data, particularly in combination with checkpoint



inhibitors, have shown encouraging results in terms of objective response rates and progression-free survival in patients with advanced melanoma. The continued investigation of **Imsamotide** in ongoing late-phase trials will be critical in determining its future role in the landscape of cancer immunotherapy. The experimental protocols outlined in this guide provide a framework for the immunological assessment of patient responses to this and similar peptide vaccine platforms.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. A phase 1/2 trial of an immune-modulatory vaccine against IDO/PD-L1 in combination with nivolumab in metastatic melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imsamotide Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Imsamotide | C106H180N24O31S | CID 167312372 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. seppic.com [seppic.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1/2 trial of an immune-modulatory vaccine against IDO/PD-L1 in combination with nivolumab in metastatic melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized phase 3 trial of IO102-IO103 plus pembrolizumab versus pembrolizumab alone in patients with previously untreated, unresectable, or metastatic melanoma. ASCO [asco.org]
- 12. IO Biotech, Inc. IO Biotech Updates on Pivotal Phase 3 Trial of IO102-IO103 in Combination with KEYTRUDA® (pembrolizumab) as a First-Line Treatment for Patients with



Advanced Melanoma [investors.iobiotech.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. onclive.com [onclive.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Phase II Trial of Neoadjuvant and Adjuvant IO102-IO103 and Pembrolizumab KEYTRUDA® in Patients With Resectable Tumors | MedPath [trial.medpath.com]
- 18. ascopubs.org [ascopubs.org]
- 19. ichgcp.net [ichgcp.net]
- 20. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ELISPOT protocol | Abcam [abcam.com]
- 22. ELISPOT assay in Cancer Research | U-CyTech [ucytech.com]
- 23. lubio.ch [lubio.ch]
- 24. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- To cite this document: BenchChem. [Imsamotide Peptide Vaccine: A Technical Guide to Composition, Structure, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b13914881#imsamotide-peptide-vaccine-composition-and-structure]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com